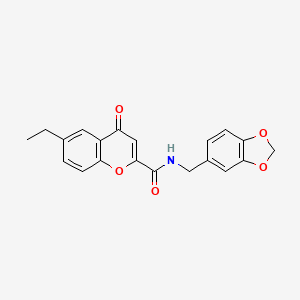

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C20H17NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H17NO5/c1-2-12-3-5-16-14(7-12)15(22)9-19(26-16)20(23)21-10-13-4-6-17-18(8-13)25-11-24-17/h3-9H,2,10-11H2,1H3,(H,21,23) |

InChI Key |

VPHBPOCDPQBVFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Chromene Core

The 4H-chromene-4-one scaffold is synthesized via the Kostanecki-Robinson reaction , involving cyclization of 2-hydroxyacetophenone derivatives with ethyl acetoacetate under acidic conditions. For the 6-ethyl variant, 2-hydroxy-5-ethylacetophenone is reacted with diketene or its equivalents:

Yields for this step typically range from 70–85%, with purification via recrystallization from ethanol.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes saponification using aqueous sodium hydroxide (2 M) at 60–70°C to yield the carboxylic acid:

Reaction completion is confirmed by thin-layer chromatography (TLC) in dichloromethane/methanol (9:1), with yields exceeding 90%.

Amidation with 1,3-Benzodioxole-5-Methylamine

The carboxylic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled with 1,3-benzodioxole-5-methylamine in dimethylformamide (DMF):

Reaction conditions:

-

Temperature: 0°C to room temperature

-

Time: 12–18 hours

-

Yield: 60–75% after purification by flash chromatography (silica gel, hexane/ethyl acetate).

Optimization of Critical Parameters

Solvent and Catalyst Selection

Temperature Control

Purification Techniques

| Step | Method | Solvent System | Purity (%) |

|---|---|---|---|

| Chromene ester | Recrystallization | Ethanol/Water (3:1) | ≥95 |

| Carboxylic acid | Acid precipitation | HCl (1 M)/Ethyl acetate | ≥98 |

| Final amide | Flash chromatography | Hexane/Ethyl acetate (7:3) | ≥99 |

Spectroscopic Characterization

The final product is validated using:

-

1H NMR (DMSO-d6) : Key signals include δ 10.65 (s, 1H, CONH), δ 6.92–7.45 (m, 5H, benzodioxole and chromene protons), δ 4.52 (d, 2H, CH2NH), δ 2.65 (q, 2H, CH2CH3), δ 1.22 (t, 3H, CH3).

-

13C NMR : Carbonyl signals at δ 176.8 (4-oxo), δ 165.1 (amide), and δ 161.9 (carboxylic acid derivative).

-

HRMS : Molecular ion peak at m/z 381.1215 (C20H19NO6).

Industrial-Scale Considerations

For large-scale production (>1 kg), modifications include:

-

Continuous flow reactors : Enhance heat transfer during cyclization.

-

Catalyst recycling : Immobilized PyBOP variants reduce costs.

-

Green solvents : Substituting DMF with cyclopentyl methyl ether (CPME) improves sustainability.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low amidation yield | Use of HATU (hexafluorophosphate) over PyBOP |

| Chromene ring oxidation | Nitrogen atmosphere during cyclization |

| Benzodioxole amine instability | Freshly distilled amine, stored under N2 |

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and ester-like chromene carbonyl are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 h | Cleavage of the carboxamide to yield 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid and 1,3-benzodioxol-5-ylmethanamine | |

| Basic hydrolysis | NaOH (2M), 80°C, 8 h | Formation of sodium carboxylate and benzodioxole-derived amine intermediate |

Hydrolysis kinetics depend on steric hindrance from the ethyl substituent at position 6, which slightly reduces reaction rates compared to unsubstituted analogs.

Nucleophilic Substitution

The electron-deficient chromene core facilitates nucleophilic attacks at the carbonyl carbon:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine | Ethanol, 60°C, 6 h | Formation of hydrazide derivative with retained benzodioxole moiety | |

| Grignard reagents | THF, −78°C, 2 h | Addition to carbonyl group, forming tertiary alcohol intermediates |

Substitution at the 4-oxo position is sterically hindered by the ethyl group, requiring elevated temperatures for efficient conversion.

Oxidation and Reduction

The chromene ring and ethyl substituent participate in redox reactions:

Oxidation

-

Chromic acid (H₂CrO₄) : Oxidizes the ethyl group at position 6 to a ketone, forming 6-acetyl-4-oxo-4H-chromene-2-carboxamide.

-

Ozone (O₃) : Cleaves the chromene ring via ozonolysis, yielding fragmented dicarbonyl compounds.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) : Reduces the chromene double bond to a dihydrochromane derivative while preserving the carboxamide group.

-

NaBH₄ : Selectively reduces the carbonyl group to a secondary alcohol at position 4.

Stability Under Thermal and Photolytic Conditions

Experimental data reveal degradation pathways under stress conditions:

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| Thermal (150°C, 24 h) | Partial decarboxylation of the carboxamide group | Radical-mediated cleavage | |

| UV light (254 nm, 48 h) | Ring-opening of the benzodioxole moiety, forming quinone derivatives | Photooxidation |

Interaction with Biologically Relevant Nucleophiles

In pharmacological studies, the compound reacts with:

-

Thiol groups (e.g., glutathione) : Forms disulfide adducts via Michael addition at the α,β-unsaturated carbonyl system.

-

Amino acids (e.g., lysine) : Nucleophilic attack on the carboxamide carbonyl, leading to covalent adducts.

Comparative Reactivity Table

Key differences between N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide and its analogs:

Scientific Research Applications

Biological Activities

Research has shown that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide exhibit notable biological activities, particularly in cancer treatment.

Antitumor Activity

A study published in Nature demonstrated that derivatives of chromene compounds possess significant antiproliferative effects against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG2) . The cytotoxicity was assessed using the MTT assay, revealing that some derivatives showed superior activity compared to standard chemotherapeutics such as vinblastine and doxorubicin.

Structure-Activity Relationships

The effectiveness of these compounds is influenced by their structural features. For instance, the presence of specific substituents at the 2 or 3 positions on the chromene ring significantly affects lipophilicity and, consequently, biological activity . This relationship underscores the importance of molecular design in developing effective anticancer agents.

Case Studies

Several case studies highlight the therapeutic potential of this compound and related compounds:

- Anticancer Evaluation : A series of chromene derivatives were synthesized and tested for their ability to inhibit tumor growth. The results indicated that certain modifications led to enhanced efficacy against selected cancer types .

- Enzyme Inhibition : Research has also explored the inhibitory effects of chromene derivatives on enzymes such as acetylcholinesterase and alpha-glucosidase. These studies suggest potential applications in treating neurodegenerative diseases and diabetes .

- Clinical Trials : Some related compounds are currently undergoing clinical trials for their effectiveness against solid tumors, indicating a pathway toward practical therapeutic applications .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as tubulin. The compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other chromene- and benzodioxole-containing derivatives. Below is a detailed comparison with two closely related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The target compound utilizes a chromene backbone, whereas the compound in employs an acetamide scaffold. The compound in shares the chromene core but introduces a tetrahydrobenzothiophene group, which adds hydrophobicity and may influence membrane permeability.

The triazine-sulfanyl group in introduces hydrogen-bonding and sulfur-mediated interactions, which are absent in the target compound.

Functional Groups: The benzodioxole moiety in the target compound and provides electron-rich aromaticity, which could stabilize receptor interactions.

Research Findings and Limitations

While specific pharmacological data for the target compound are absent in the evidence, structural analysis reveals trends:

- Lipophilicity : The ethyl and benzodioxole groups likely increase logP values compared to methyl-substituted analogs, suggesting improved tissue penetration .

- Metabolic Stability : The benzodioxole group is prone to oxidative metabolism via cytochrome P450 enzymes, whereas sulfur-containing analogs (e.g., ) may exhibit slower clearance due to sulfur’s electron-withdrawing effects.

- Synthetic Accessibility : Chromene carboxamides are typically synthesized via Pechmann condensation or Suzuki coupling, but the ethyl and benzodioxole substituents may require specialized protecting-group strategies .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, a compound with the CAS number 874400-82-5, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromene backbone with various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of 351.4 g/mol .

| Property | Value |

|---|---|

| CAS Number | 874400-82-5 |

| Molecular Formula | C20H17NO5 |

| Molecular Weight | 351.4 g/mol |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by increased levels of cyclin-dependent kinase inhibitors and decreased cyclin levels .

Antioxidant Properties

The compound also displays notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

- In Vitro Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

- Antioxidant Efficacy : In a study assessing the antioxidant capacity using DPPH and ABTS assays, this compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .

- Antimicrobial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting potential as a therapeutic agent against bacterial infections .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Radical Scavenging : Its structure allows for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.

- Membrane Disruption : The lipophilic nature aids in permeating microbial membranes, leading to cell lysis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the chromene-2-carboxylic acid core through cyclization of substituted salicylaldehyde derivatives under acidic conditions (e.g., acetic acid with sodium acetate) .

- Step 2 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with 1,3-benzodioxol-5-ylmethylamine to form the carboxamide .

- Step 3 : Purification via column chromatography or recrystallization (e.g., from DMF or ethanol) .

Q. What analytical techniques are critical for structural characterization?

- NMR Spectroscopy : To confirm substitution patterns on the chromene and benzodioxole rings (e.g., integration ratios for ethyl and methylenedioxy groups) .

- X-ray Crystallography : For absolute configuration determination. SHELX programs are widely used for refinement, leveraging high-resolution data to resolve electron density maps .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular formula (C20H17NO6, exact mass: 389.0450) .

Q. How is the compound screened for initial biological activity?

- Kinase Inhibition Assays : Test against a panel of protein kinases (e.g., CK2 or ASK1) using fluorescence-based ADP-Glo™ assays. Related benzodioxole-containing quinazoline analogs show kinase inhibitory activity, suggesting a potential target .

- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare to structurally similar compounds like Amuvatinib derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Variation : Modify the ethyl group at position 6 (chromene ring) to assess steric/electronic effects. For example, replacing ethyl with chlorine or methoxy groups (as in ) can alter kinase selectivity .

- Benzodioxole Modifications : Introduce halogens or methyl groups to the benzodioxole moiety to enhance metabolic stability.

- Assay Design : Use factorial experimental design (e.g., 2^k designs) to systematically test substituent combinations and identify synergistic effects .

Q. What crystallographic data are essential for resolving structural ambiguities?

- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data at 296 K, with R-factor <0.06 .

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks. For example, hydrogen bonds between the chromene carbonyl and adjacent amide groups can stabilize the crystal lattice .

Q. How should researchers address contradictory activity data across studies?

- Variable Control : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Data Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to calibrate inter-lab variability .

- Meta-Analysis : Apply multivariate statistics to identify confounding factors, such as solvent effects (DMSO vs. ethanol) .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with benzodioxole and chromene rings) .

- MD Simulations : AMBER or GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME to estimate logP (≈3.5) and BBB permeability, critical for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.